molecular formula C10H10N2 B3022489 4-Methyl-3-phenyl-1H-pyrazole CAS No. 13808-62-3

4-Methyl-3-phenyl-1H-pyrazole

Cat. No. B3022489
CAS RN: 13808-62-3
M. Wt: 158.2 g/mol
InChI Key: LANBPXHLIUYXOT-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-1H-pyrazole is a heterocyclic compound. It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . It is used as a synthetic alcohol dehydrogenase inhibitor, blocking the formation of toxic ethylene glycol metabolites which are responsible for severe metabolic acidosis and renal failure .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-phenyl-1H-pyrazole is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrazoles, including 4-Methyl-3-phenyl-1H-pyrazole, serve as privileged scaffolds in drug discovery. Researchers have explored their potential as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The compound’s structural features make it an attractive candidate for designing novel drugs.

Antiparasitic Activity

In vitro studies have demonstrated the potent antipromastigote activity of 4-Methyl-3-phenyl-1H-pyrazole. Molecular simulation studies revealed its favorable binding pattern in the active site of Leishmania major PTR1 (lower binding free energy) and suggest its potential as an antileishmanial agent .

Intermediates in Chemical Synthesis

The compound serves as an intermediate in the synthesis of other valuable molecules. Its reactivity and stability make it useful for building more complex structures, such as pharmaceutical intermediates or specialty chemicals .

Mechanism of Action

Target of Action

4-Methyl-3-phenyl-1H-pyrazole is known to target alcohol dehydrogenase , a key enzyme involved in the metabolism of alcohols . It also shows significant activity against Leishmania aethiopica and Plasmodium berghei , organisms responsible for leishmaniasis and malaria, respectively .

Mode of Action

As a synthetic alcohol dehydrogenase inhibitor, 4-Methyl-3-phenyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure . In the context of antileishmanial and antimalarial activities, it inhibits the growth of Leishmania aethiopica and Plasmodium berghei .

Biochemical Pathways

The compound’s interaction with alcohol dehydrogenase disrupts the normal metabolic pathways of alcohols, preventing the formation of harmful metabolites .

Pharmacokinetics

Its ability to inhibit alcohol dehydrogenase suggests it is absorbed and distributed in the body in a manner that allows it to interact with this enzyme .

Result of Action

The primary result of 4-Methyl-3-phenyl-1H-pyrazole’s action is the prevention of severe metabolic acidosis and renal failure caused by the accumulation of toxic ethylene glycol metabolites . Additionally, it has shown potent antileishmanial and antimalarial activities, indicating it can inhibit the growth of Leishmania aethiopica and Plasmodium berghei .

Action Environment

The action of 4-Methyl-3-phenyl-1H-pyrazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances in the body can affect the compound’s metabolism and excretion .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

4-methyl-5-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANBPXHLIUYXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339823
Record name 4-Methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13808-62-3
Record name 4-Methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-phenyl-1Ð?-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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